
2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide
Übersicht
Beschreibung
2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide, also known as HHBH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HHBH belongs to the class of hydrazides and has been studied for its anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and oxidative stress. 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. Additionally, 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide has been found to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which help to reduce oxidative stress.
Biochemical and Physiological Effects:
2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide has also been shown to increase the expression of antioxidant enzymes, which help to reduce oxidative stress. In cancer cells, 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide has been found to induce apoptosis and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has low toxicity. Additionally, it has been shown to have potent anti-inflammatory, antioxidant, and anticancer properties. However, there are also some limitations to using 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for the study of 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide. One area of research is the development of 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide-based drugs for the treatment of inflammatory diseases and cancer. Additionally, more research is needed to understand the mechanism of action of 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide and its potential interactions with other drugs. Finally, the development of new synthesis methods for 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide could lead to more efficient and cost-effective production.
In conclusion, 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for drug development. However, more research is needed to fully understand its mechanism of action and potential interactions with other drugs.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide has been studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide has also been found to induce apoptosis in cancer cells and inhibit tumor growth.
Eigenschaften
CAS-Nummer |
23647-78-1 |
|---|---|
Produktname |
2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide |
Molekularformel |
C14H12N2O4 |
Molekulargewicht |
272.26 g/mol |
IUPAC-Name |
2-hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide |
InChI |
InChI=1S/C14H12N2O4/c17-11-7-3-1-5-9(11)13(19)15-16-14(20)10-6-2-4-8-12(10)18/h1-8,17-18H,(H,15,19)(H,16,20) |
InChI-Schlüssel |
UORSDGBOJHYJLV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CC=C2O)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CC=C2O)O |
Andere CAS-Nummern |
23647-78-1 |
Synonyme |
N,N'-bis(salicyl)hydrazine N,N'-bis-salicylhydrazine N,N'-disalicylhydrazine |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


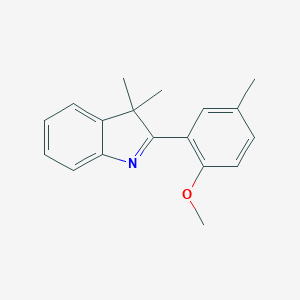

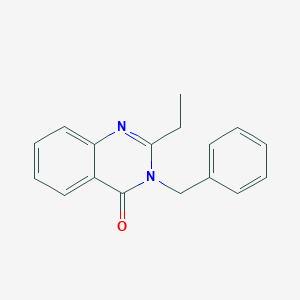
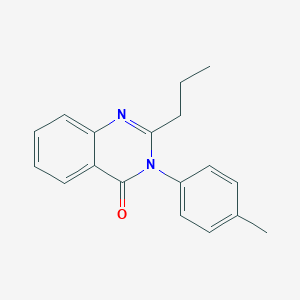
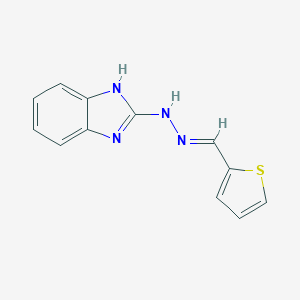



![2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B188354.png)
![2-amino-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B188355.png)
![ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B188357.png)
![1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-](/img/structure/B188359.png)
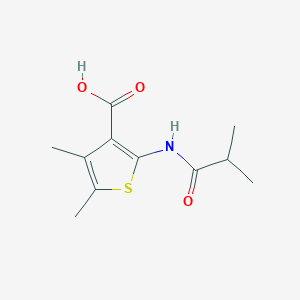
![3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188361.png)